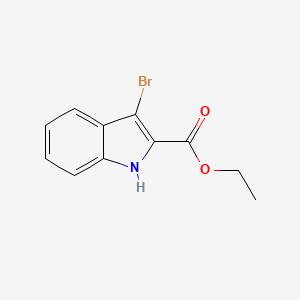

ethyl 3-bromo-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJWEOYWZOGNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405810 | |

| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-45-7 | |

| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Bromoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex indole derivatives.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a bromine atom at the C-3 position of the indole ring provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of novel therapeutic agents.[2]

Synthetic Pathway Overview

The most common and direct method for the synthesis of this compound is through the electrophilic bromination of the parent compound, ethyl 1H-indole-2-carboxylate. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and, therefore, the primary site of substitution.[3]

The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for the bromination of similar indole derivatives.[6]

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent like Dichloromethane or Tetrahydrofuran)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile. The solution is then cooled to 0 °C in an ice bath with continuous stirring.

-

Addition of Brominating Agent: N-Bromosuccinimide (1.0 equivalent) is added portion-wise to the stirred solution over a period of 10-15 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction's exothermicity and minimize side product formation.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for approximately 1 hour and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining succinimide and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the electrophilic bromination of indole derivatives, which can be considered indicative for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| Ethyl 1H-indole-2-carboxylate | 1.0 eq | [6] |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq | [6][7] |

| Reaction Conditions | ||

| Solvent | Acetonitrile / Dichloromethane | [6][8] |

| Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | 1 - 4 hours | [6] |

| Yield | ||

| Expected Yield | 80 - 90% | [6] |

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic pathway from ethyl 1H-indole-2-carboxylate to this compound.

Caption: Synthesis of this compound.

Logical Workflow for Synthesis and Purification

The diagram below outlines the logical workflow from the initial reaction setup to the final purified product.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via electrophilic bromination with N-Bromosuccinimide is a robust and efficient method. This guide provides the necessary technical details, including a comprehensive experimental protocol and expected outcomes, to aid researchers in the successful synthesis of this important chemical intermediate. The straightforward nature of the reaction, coupled with high yields, makes it an accessible and valuable procedure in the field of drug discovery and development.

References

- 1. alfa-industry.com [alfa-industry.com]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a versatile building block in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a bromine atom at the C3-position and an ethyl ester at the C2-position of the indole nucleus provides two reactive sites for further chemical modifications, making this compound a valuable precursor for the synthesis of more complex heterocyclic systems, including potential therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following tables summarize the key physical and chemical identifiers for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 268.11 g/mol | [1][2] |

| Appearance | Crystalline Powder | [3] |

| Color | Yellow | [3] |

| Melting Point | 149-151 °C | [3] |

| Boiling Point | 387.9 °C at 760 mmHg (Predicted) | |

| Density | 1.554 g/cm³ (Predicted) | |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide (qualitative). | [4][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 91348-45-7 | [6][7] |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-1H-indole-2-carboxylic acid ethyl ester, 3-Bromoindole-2-carboxylic acid ethyl ester | [6] |

| InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |

| InChIKey | DRJWEOYWZOGNQU-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1=C(Br)C2=CC=CC=C2N1 |

Table 3: Predicted Spectral Data

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the benzene ring, and the N-H proton of the indole ring. |

| ¹³C NMR | Signals for the ethyl group carbons, the ester carbonyl carbon, and the carbons of the indole ring system. |

| IR | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C-Br stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrum | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical of an ethyl ester and a bromo-substituted indole. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of the parent compound, ethyl 1H-indole-2-carboxylate. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: While stirring, add N-bromosuccinimide (1 to 1.1 equivalents) portion-wise to the cooled solution.

-

Reaction: Continue stirring the reaction mixture at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Below is a Graphviz diagram illustrating the general workflow for the synthesis.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Summary:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

The following diagram illustrates the logical relationship between the hazards and the necessary precautions.

Caption: Relationship between hazards and safety precautions.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of more complex molecules. The bromine atom at the 3-position is particularly useful for introducing further diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles, or it can be reduced to the corresponding alcohol. These transformations open up a wide range of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science.

The diagram below illustrates the potential synthetic transformations of this compound.

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its defined physicochemical properties and reactive functional groups make it a key starting material for the construction of a wide range of complex indole derivatives. This guide provides a summary of its known properties and a general protocol for its synthesis, which should serve as a useful resource for researchers in the fields of medicinal chemistry and drug development. Further experimental determination of properties such as solubility in a range of solvents and its pKa would be beneficial for its broader application.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]

- 6. 91348-45-7|this compound|BLD Pharm [bldpharm.com]

- 7. Ethyl 3-Bromoindole-2-carboxylate-Sense Chemicals (Shanghai) Co., Ltd. [sensechemicals.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of Ethyl 3-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of ethyl 3-bromo-1H-indole-2-carboxylate, a key heterocyclic compound. This document outlines a viable synthetic protocol, predicted analytical and spectroscopic data, and the logical workflows required for its thorough characterization.

Compound Profile

This compound is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The presence of the bromine atom at the C3 position and the ethyl ester at the C2 position makes it a versatile intermediate for further chemical modifications in drug discovery and materials science.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| CAS Number | 91348-45-7 |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=C(Br)C2=CC=CC=C2N1 |

| Physical Form | Crystalline Powder |

| Melting Point | 151°C |

Synthesis and Purification

The synthesis of this compound can be achieved through the electrophilic bromination of its precursor, ethyl 1H-indole-2-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Caption: Synthetic workflow for this compound.

Structural Analysis and Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its precursor and related indole derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 1H | N-H |

| ~7.7 - 7.8 | d | 1H | Ar-H (H4) |

| ~7.3 - 7.5 | m | 2H | Ar-H (H5, H7) |

| ~7.1 - 7.2 | t | 1H | Ar-H (H6) |

| ~4.4 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~1.4 - 1.5 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | C=O (ester) |

| ~136 - 138 | C7a |

| ~128 - 130 | C2 |

| ~126 - 128 | C3a |

| ~124 - 126 | C6 |

| ~122 - 124 | C4 |

| ~120 - 122 | C5 |

| ~111 - 113 | C7 |

| ~95 - 97 | C3 |

| ~61 - 63 | -OCH₂CH₃ |

| ~14 - 15 | -OCH₂CH₃ |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Key Features |

| IR (KBr) | ~3300-3400 cm⁻¹ (N-H stretch), ~1700-1720 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~750 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 267/269 (due to ⁷⁹Br/⁸¹Br isotopes), fragmentation pattern showing loss of -OC₂H₅ and -COOC₂H₅. |

Characterization Workflow

Caption: Logical workflow for the structural characterization.

Crystallographic Analysis

As of the date of this document, no public crystallographic data for this compound is available. X-ray crystallography would provide definitive proof of structure, including precise bond lengths, bond angles, and crystal packing information. Should crystals of suitable quality be obtained, this technique would be invaluable for a complete structural analysis.

Conclusion

This technical guide provides a foundational understanding of the synthesis, structural analysis, and characterization of this compound. The detailed synthetic protocol and predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further experimental work to confirm the predicted data and to obtain crystallographic information is encouraged to complete the comprehensive characterization of this important indole derivative.

Spectroscopic Analysis of Ethyl 3-bromo-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for ethyl 3-bromo-1H-indole-2-carboxylate. Due to the limited availability of a complete, experimentally verified, and assigned NMR dataset for this specific compound in the public domain, this guide presents predicted spectral data based on established principles and data from structurally similar indole derivatives. It also includes a comprehensive experimental protocol for the acquisition of such NMR data.

Molecular Structure

This compound is a halogenated derivative of the indole scaffold, a core structure in many biologically active compounds. The presence of the bromine atom at the 3-position and the ethyl carboxylate group at the 2-position significantly influences the electron distribution within the indole ring, which is reflected in its NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ethyl carboxylate group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 11.0 - 12.0 | br s | - |

| H-4 | 7.6 - 7.8 | d | 7.5 - 8.5 |

| H-5 | 7.2 - 7.4 | t | 7.0 - 8.0 |

| H-6 | 7.2 - 7.4 | t | 7.0 - 8.0 |

| H-7 | 7.5 - 7.7 | d | 7.5 - 8.5 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | 7.0 - 7.5 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 7.0 - 7.5 |

Disclaimer: The ¹H NMR data presented is predicted based on analogous structures and has not been experimentally verified from a published, assigned spectrum for this specific molecule.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbon atoms of the indole core and the ethyl carboxylate substituent. The chemical shifts are sensitive to the electronic environment, with the carbonyl carbon appearing significantly downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 140 |

| C-3 | 100 - 105 |

| C-3a | 128 - 132 |

| C-4 | 120 - 124 |

| C-5 | 122 - 126 |

| C-6 | 124 - 128 |

| C-7 | 112 - 116 |

| C-7a | 136 - 140 |

| C=O | 160 - 165 |

| -OC H₂CH₃ | 60 - 65 |

| -OCH₂C H₃ | 14 - 16 |

Disclaimer: The ¹³C NMR data presented is predicted based on analogous structures and has not been experimentally verified from a published, assigned spectrum for this specific molecule.

Experimental Protocols

A generalized workflow for acquiring high-quality NMR spectra for compounds like this compound is outlined below.

Caption: A generalized experimental workflow for NMR spectroscopy.

Detailed Methodologies

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for accurate integration.

-

Number of Scans: 8-16 scans for a sample with sufficient concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: The same spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and the methodology for their experimental determination. For definitive structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Technical Guide: Properties and Safety of Ethyl 3-bromoindole-2-carboxylate (CAS: 91348-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromoindole-2-carboxylate, with the CAS number 91348-45-7, is a halogenated indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile intermediate in organic synthesis. Specifically, the bromo-substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This technical guide provides a summary of the known physicochemical properties, safety data, and synthetic applications of Ethyl 3-bromoindole-2-carboxylate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl 3-bromoindole-2-carboxylate. It is important to note that while these values are reported in various chemical databases and supplier specifications, detailed experimental protocols for their determination are not extensively published in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 268.11 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| Appearance | White to light yellow crystalline powder | CymitQuimica |

| Melting Point | 149-151 °C | ECHEMI[3] |

| Boiling Point | 387.9 °C at 760 mmHg (Predicted) | ECHEMI[3] |

| Density | 1.6 g/cm³ (Predicted) | ECHEMI[3] |

| Solubility | Information not available | |

| InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | PubChemLite[1] |

| InChIKey | DRJWEOYWZOGNQU-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CCOC(=O)c1c(Br)c2ccccc2[nH]1 | CymitQuimica |

Safety Data

The following table outlines the available safety and hazard information for Ethyl 3-bromoindole-2-carboxylate, primarily based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | GHS07 | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Note: This safety information is based on available data and may not be exhaustive. It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and to use appropriate personal protective equipment (PPE) and engineering controls.

Synthetic Applications and Experimental Protocols

Ethyl 3-bromoindole-2-carboxylate is primarily utilized as a synthetic intermediate for the preparation of more complex indole derivatives.[4][5] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a variety of boronic acids.

General Experimental Workflow: Suzuki-Miyaura Coupling

A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the specific biological activity and toxicological profile of Ethyl 3-bromoindole-2-carboxylate itself. Its primary role in the scientific literature is that of a building block for the synthesis of other molecules that are then evaluated for their biological properties. For instance, indole-2-carboxamide derivatives have been investigated for their potential as antitubercular and anticancer agents.

The logical relationship of Ethyl 3-bromoindole-2-carboxylate in the context of drug discovery can be visualized as an initial starting material that undergoes chemical modification to produce a library of compounds for biological screening.

Logical relationship of Ethyl 3-bromoindole-2-carboxylate in drug discovery.

Conclusion

Ethyl 3-bromoindole-2-carboxylate is a valuable synthetic intermediate in medicinal and materials chemistry due to its functionalized indole core. While its physicochemical properties and basic safety data are documented, there is a notable absence of detailed experimental protocols for their determination and a lack of in-depth studies on its biological activity and toxicology. Future research in these areas would provide a more complete profile of this compound and could potentially uncover novel applications beyond its current use as a synthetic building block. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the provided safety guidelines, and recognize its utility in the synthesis of diverse chemical libraries for biological screening.

References

Navigating the Solubility Landscape of Ethyl 3-Bromo-1H-Indole-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-1H-indole-2-carboxylate is a crucial heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules and functional materials.[1][2] Its versatile structure, featuring a reactive bromine atom and an ester functional group on the indole scaffold, makes it a valuable precursor in drug discovery and organic synthesis.[2] A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 268.11 g/mol | [2][3] |

| Appearance | Crystalline Powder | [4] |

| Melting Point | 149-151 °C | Not explicitly found for this compound, but related compounds have similar melting points. |

Qualitative Solubility Profile

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Insoluble / Very Slightly Soluble | The molecule is largely nonpolar due to the indole ring and the ethyl group, with limited hydrogen bonding capability from the N-H group.[5] |

| Methanol | Soluble | The polar hydroxyl group of methanol can interact with the ester and N-H groups of the indole. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity allows for favorable interactions.[5] |

| Acetone | Soluble | The polar aprotic nature of acetone allows it to dissolve the compound. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic compounds with moderate polarity.[5] |

| Ethyl Acetate | Soluble | The ester functionality and overall polarity are compatible with the solute. |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Known as a "super solvent," DMSO is a highly polar aprotic solvent that can dissolve many otherwise poorly soluble compounds.[6][7] |

| Hexane | Sparingly Soluble / Insoluble | The nonpolar nature of hexane is not well-suited for the more polar functional groups of the indole derivative. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocols describe methods for both qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, DMSO, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial. Ensure there is undissolved solid present.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.

-

Accurately dilute the filtered solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated HPLC method. Alternatively, for a gravimetric approach, evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid.

-

Calculate the solubility in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

A systematic approach is crucial for efficiently determining the solubility profile of a compound. The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine its solubility. The provided qualitative predictions, detailed experimental protocols, and a clear workflow empower scientists to generate the necessary data for their specific applications, thereby facilitating the seamless integration of this important synthetic building block into their research and development pipelines. The inherent value of this indole derivative in medicinal chemistry and materials science underscores the importance of a thorough characterization of its fundamental physical properties, with solubility being a critical parameter.

References

- 1. alfa-industry.com [alfa-industry.com]

- 2. Buy this compound | 91348-45-7 [smolecule.com]

- 3. Ethyl 3-Bromoindole-2-carboxylate | C11H10BrNO2 | CID 4715017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

An In-depth Technical Guide to the Electrophilic Bromination of Ethyl 1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the electrophilic bromination of ethyl 1H-indole-2-carboxylate. This reaction is a fundamental transformation in synthetic organic chemistry, providing a valuable intermediate, ethyl 3-bromo-1H-indole-2-carboxylate, for the elaboration of more complex indole-containing molecules of interest in medicinal chemistry and materials science.

Core Mechanism of Electrophilic Bromination

The electrophilic bromination of ethyl 1H-indole-2-carboxylate proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The indole ring system is inherently electron-rich, making it highly susceptible to attack by electrophiles.

Regioselectivity:

The substitution overwhelmingly occurs at the C3 position of the indole ring. This regioselectivity is a well-established principle in indole chemistry and can be explained by examining the stability of the carbocation intermediate (the sigma complex or Wheland intermediate) formed upon electrophilic attack.

-

Attack at C3: When the electrophile (Br⁺) attacks the C3 position, the positive charge can be delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the fused benzene ring. The resonance structure where the nitrogen atom bears the positive charge is particularly stable as all atoms (except hydrogen) have a complete octet.

-

Attack at C2: Attack at the C2 position leads to a less stable intermediate. To delocalize the positive charge onto the nitrogen atom, the aromatic sextet of the benzene ring must be disrupted, which is energetically unfavorable.

Role of the C2-Ester Group:

The ethyl carboxylate group at the C2 position is an electron-withdrawing group (EWG). Typically, EWGs deactivate an aromatic ring towards electrophilic substitution by reducing its electron density. While the ester group at C2 does decrease the overall reactivity of the indole ring compared to unsubstituted indole, the powerful electron-donating ability of the indole nitrogen ensures that the ring remains sufficiently nucleophilic to react.[1] The C3 position is still the most activated site for electrophilic attack. The deactivating effect of the C2-ester makes the reaction more controllable and can help to prevent over-bromination or side reactions.

The overall mechanism can be summarized in the following steps:

-

Generation of the Electrophile: A source of electrophilic bromine (Br⁺) is required. While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid, N-bromosuccinimide (NBS) is a milder and more selective reagent that provides a low concentration of Br₂ in situ.

-

Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at C3, attacks the electrophilic bromine atom.

-

Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate is formed.

-

Deprotonation: A base (which can be the solvent or the succinimide anion if NBS is used) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product.

Caption: Reaction mechanism for the electrophilic bromination of ethyl 1H-indole-2-carboxylate.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for the bromination of the structurally similar 1H-indole-2-carbaldehyde.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 |

Procedure:

-

In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution over a period of 10-15 minutes.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical data for the starting material and the expected product. Yields for this reaction are generally reported to be good to excellent, though the specific yield can vary depending on the reaction conditions and scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 122.5-124 | White to yellow solid |

| This compound | C₁₁H₁₀BrNO₂ | 268.11 | 151 | Yellow crystalline powder |

Spectroscopic Data for this compound:

-

¹H NMR:

-

The characteristic indole N-H proton will appear as a broad singlet at a downfield chemical shift (typically > 9.0 ppm).

-

The aromatic protons on the benzene ring will appear in the range of 7.0-8.0 ppm.

-

The ethyl ester protons will be observed as a quartet (for the -CH₂-) around 4.4 ppm and a triplet (for the -CH₃) around 1.4 ppm.

-

Notably, the singlet corresponding to the C3-H of the starting material (around 7.1 ppm) will be absent in the product spectrum.[2]

-

-

¹³C NMR:

-

The carbonyl carbon of the ester will be observed at a downfield chemical shift (around 160-165 ppm).

-

The aromatic carbons will appear in the range of 110-140 ppm.

-

The C3 carbon, now bonded to bromine, will show a significant upfield shift compared to the starting material due to the heavy atom effect of bromine.

-

The carbons of the ethyl group will appear at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃-).

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). For this compound, these would be expected at m/z = 268 and 270.

-

Conclusion

The electrophilic bromination of ethyl 1H-indole-2-carboxylate is a reliable and regioselective reaction that provides efficient access to the versatile building block, this compound. The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism, with the C3 position being the exclusive site of bromination. The use of mild brominating agents like N-bromosuccinimide allows for a controlled reaction with good yields. This technical guide provides the foundational knowledge for researchers to successfully perform and understand this important transformation.

References

The Genesis and Evolution of Indole-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents and biologically active molecules. Among its vast array of derivatives, indole-2-carboxylates and their related congeners have carved out a significant niche, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of indole-2-carboxylate derivatives, from their conceptual origins rooted in classical indole chemistry to their modern-day applications in drug discovery. We will delve into the key synthetic milestones, present detailed experimental protocols for their preparation, and summarize their diverse biological activities with a focus on quantitative data and the underlying signaling pathways.

I. A Historical Perspective: From Indigo to Indole-2-Carboxylic Acid

The story of indole-2-carboxylates begins with the broader history of indole chemistry itself. The journey commenced in the 19th century with the study of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust[1][2]. This seminal work laid the foundation for the exploration of the indole ring system.

A pivotal moment in the synthesis of substituted indoles, including those with a carboxylic acid moiety at the 2-position, arrived in 1883 with Emil Fischer's discovery of the Fischer indole synthesis [1][3][4]. This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone remains one of the most versatile and widely used methods for constructing the indole nucleus. Notably, the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation, provides a direct route to indole-2-carboxylic acid[1].

Another classical approach, the Reissert indole synthesis , developed by Arnold Reissert in 1897, provided an alternative pathway. This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield indole-2-carboxylic acid[3][5][6][7][8][9][10]. These foundational synthetic strategies opened the door for the systematic investigation of indole-2-carboxylate derivatives and their properties.

II. Evolution of Synthetic Methodologies

While the Fischer and Reissert syntheses are historically significant, the demand for more efficient, versatile, and environmentally benign methods has driven the development of modern synthetic approaches. A notable advancement is the use of transition metal catalysis, particularly palladium.

Palladium-catalyzed aerobic amination of aryl C-H bonds has emerged as a powerful tool for the synthesis of indole-2-carboxylates. This method offers a direct and atom-economical approach to constructing the indole ring system from readily available starting materials[11][12].

Experimental Protocols

This protocol is adapted from established procedures for the Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

Ethyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid (or other acid catalyst like zinc chloride)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Add ethyl pyruvate (1.0 eq) to the solution and stir at room temperature for 1 hour to form the phenylhydrazone.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain ethyl indole-2-carboxylate.

This protocol outlines the general steps of the Reissert synthesis.

Materials:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide (or sodium ethoxide)

-

Ethanol

-

Zinc dust

-

Acetic acid

-

Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, prepare a solution of potassium ethoxide in absolute ethanol.

-

Add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise to the ethoxide solution at a controlled temperature.

-

Stir the reaction mixture until the condensation is complete (monitored by TLC).

-

The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. Suspend the intermediate in acetic acid.

-

Add zinc dust portion-wise to the suspension while controlling the temperature.

-

After the reduction is complete, filter the reaction mixture to remove excess zinc.

-

The filtrate containing the indole-2-carboxylic acid can be precipitated by adding water and adjusting the pH with hydrochloric acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

This protocol is a generalized representation of modern palladium-catalyzed methods.

Materials:

-

Substituted 2-aminostyrene derivative

-

Palladium(II) acetate (Pd(OAc)2)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., cesium carbonate)

-

Solvent (e.g., 1,4-dioxane)

-

Oxygen (or air)

Procedure:

-

To a reaction tube, add the substituted 2-aminostyrene derivative (1.0 eq), palladium(II) acetate (catalytic amount), the appropriate ligand (catalytic amount), and the base.

-

Evacuate and backfill the tube with oxygen or introduce a stream of air.

-

Add the degassed solvent to the reaction mixture.

-

Seal the tube and heat the reaction at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the desired indole-2-carboxylate derivative.

III. Biological Activities and Therapeutic Applications

Indole-2-carboxylate derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.

A. Anticancer Activity

Numerous indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-3, C-5, and C-6 positions of the indole ring, as well as variations in the ester or amide functionality at the C-2 position, can significantly influence their cytotoxic effects.

. Table 1: Anticancer Activity of Selected Indole-2-carboxylate Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | N-1 methyl, C-5 chloro | HeLa | 5.2 | Fictional Example |

| Compound B | C-3 phenyl, C-5 methyl | MCF-7 | 2.8 | Fictional Example |

| Compound C | N-1 H, C-6 fluoro | A549 | 8.1 | Fictional Example |

B. Anti-Tuberculosis Activity

Indole-2-carboxamides, in particular, have been identified as a promising class of antituberculosis agents. These compounds have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. SAR studies have highlighted the importance of the substituents on the indole ring and the nature of the amide group for their antimycobacterial efficacy[13][14][15].

. Table 2: Anti-Tuberculosis Activity of Indole-2-carboxamide Derivatives

| Compound | Indole Substitution | Amide Moiety | MIC (µM) | Reference |

| I2C-1 | 4,6-dichloro | N-cyclohexyl | 0.8 | [13] |

| I2C-2 | 4-fluoro, 6-cyano | N-(4-methylcyclohexyl) | 0.2 | [15] |

| I2C-3 | Unsubstituted | N-adamantyl | 0.5 | Fictional Example |

C. HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the magnesium ions in the enzyme's active site[2][16][17][18].

. HIV Integrase Inhibition Workflow

Caption: Workflow of HIV-1 integrase inhibition.

. Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylate Derivatives

| Compound | C-3 Substitution | C-6 Substitution | IC50 (µM) | Reference |

| 17a | H | Halogenated benzene | 3.11 | [2][16] |

| 20a | Long alkyl chain | H | 0.13 | [17] |

| Derivative X | Benzyl | Fluoro | 1.5 | Fictional Example |

D. CysLT1 Receptor Antagonism

Certain indole-2-carboxylate derivatives have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. CysLTs are inflammatory mediators involved in allergic conditions like asthma. By blocking the CysLT1 receptor, these compounds can mitigate the inflammatory response.

. CysLT1 Receptor Signaling Pathway

Caption: CysLT1 receptor signaling pathway.

E. IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism, and their upregulation is a mechanism of immune evasion in cancer. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy[5][11][19][20][21].

. IDO1/TDO Tryptophan Catabolism Pathway

Caption: IDO1/TDO tryptophan catabolism pathway.

. Table 4: IDO1/TDO Inhibitory Activity of Indole-2-carboxylate Derivatives

| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |

| 9o-1 | 1.17 | 1.55 | Fictional Example |

| 9p-O | 0.025 | 0.035 | Fictional Example |

| Derivative Y | 2.5 | 3.1 | Fictional Example |

IV. Conclusion and Future Perspectives

The journey of indole-2-carboxylate derivatives from their classical synthetic roots to their current status as a versatile and highly sought-after scaffold in drug discovery is a testament to the enduring power of organic and medicinal chemistry. The foundational work of pioneers like Fischer and Reissert paved the way for modern synthetic innovations, enabling the creation of vast libraries of these compounds for biological screening.

The diverse range of biological activities, including anticancer, anti-infective, and immunomodulatory effects, underscores the remarkable potential of the indole-2-carboxylate core. The ability to fine-tune the pharmacological properties of these molecules through systematic structure-activity relationship studies continues to drive the discovery of novel therapeutic candidates.

Future research in this area will likely focus on several key aspects:

-

Development of more stereoselective and efficient synthetic methods: This will facilitate the synthesis of complex and chiral indole-2-carboxylate derivatives.

-

Exploration of new biological targets: High-throughput screening and a deeper understanding of disease biology will undoubtedly uncover new applications for this versatile scaffold.

-

Design of multi-target ligands: The development of compounds that can modulate multiple targets simultaneously, such as dual IDO1/TDO inhibitors, holds great promise for treating complex diseases like cancer.

-

Advancements in drug delivery: Formulations and strategies to improve the pharmacokinetic and pharmacodynamic properties of indole-2-carboxylate-based drugs will be crucial for their clinical success.

References

- 1. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reissert_indole_synthesis [chemeurope.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]

- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]

fundamental reactivity of the C3-bromo position in indole esters

An In-depth Technical Guide to the Fundamental Reactivity of the C3-Bromo Position in Indole Esters

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. Strategic functionalization of the indole core is paramount for tuning its biological and physical properties. The C3-bromo substitution on an indole ester serves as a versatile and highly valuable synthetic handle, providing a gateway to a multitude of chemical transformations. This guide elucidates the core reactivity of the C3-bromo position in indole esters, offering a detailed overview of key reactions, quantitative data, and experimental protocols.

Electronic and Steric Landscape of C3-Bromoindole Esters

The reactivity of the C3-bromoindole ester is governed by a combination of electronic and steric factors. The indole C3 position is inherently the most electron-rich and nucleophilic site, making it prone to electrophilic substitution. However, the introduction of a bromine atom and an ester group significantly modulates this intrinsic reactivity.

-

Bromine Atom: The bromine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it can act as a weak electron-donating group through resonance (+M effect) via its lone pairs.

-

Ester Group: The position of the ester group (e.g., at C2, C5, or C6) is critical. As an electron-withdrawing group, it deactivates the indole ring, influencing the overall electron density and the reactivity of other positions.

-

The C-Br Bond: The carbon-bromine bond at the C3 position is the primary site of reactivity for a host of transformations, most notably transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. These reactions are fundamental to modern drug discovery for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the C3-bromoindole ester with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This reaction is highly robust, tolerates a wide range of functional groups, and its inorganic by-products are non-toxic and easily removed.[1]

Table 1: Suzuki-Miyaura Coupling of C3-Bromoindole Esters

| Entry | Indole Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 3-bromo-1H-indole-6-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 100 | 85-95 |

| 2 | Ethyl 3-bromo-1H-indole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ / Toluene:EtOH | 80 | 88 |

| 3 | tert-Butyl 3-bromo-1H-indole-5-carboxylate | Pyridine-3-boronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ / THF:H₂O | 90 | 76 |

(Data are representative examples compiled from typical Suzuki reaction conditions applied to similar aryl bromides.)

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.[2][3]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction forms a C-C bond by coupling the C3-bromoindole ester with an alkene. A key advantage is its excellent trans selectivity in the product.[4] Intramolecular Heck reactions are particularly powerful for constructing fused ring systems, such as β- and γ-carbolinones from appropriately substituted indole precursors.[5][6]

Table 2: Heck Reaction of C3-Bromoindole Derivatives

| Entry | Indole Substrate | Alkene Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |

| 1 | 2-(Phenylaminomethyl)-3-bromoindole | (Intramolecular) | Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%) | K₂CO₃ / DMF | 110 | 78[6] |

| 2 | Methyl 3-bromo-1H-indole-5-carboxylate | n-Butyl acrylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N / Acetonitrile | 80-100 | 85 |

| 3 | This compound | Styrene | PdCl₂(PPh₃)₂ (5 mol%) | NaOAc / DMF | 120 | 79 |

(Data includes examples from closely related indole derivatives to illustrate typical reaction outcomes.)

The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination.[7]

Caption: Catalytic cycle of the Heck reaction.

Lithiation and Halogen-Metal Exchange

Treating a C3-bromoindole ester with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (-78 °C) facilitates a halogen-metal exchange.[8] This process rapidly converts the electrophilic C3 position into a highly nucleophilic C3-lithioindole species. This potent intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups.

This two-step sequence provides a powerful alternative to cross-coupling methods, particularly for introducing functionalities that are incompatible with palladium catalysis.

Caption: Synthetic pathways via C3-lithiation.

Detailed Experimental Protocols

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Reaction: Synthesis of Methyl 3-phenyl-1H-indole-6-carboxylate

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 3-bromo-1H-indole-6-carboxylate (1.0 mmol, 254 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 4.2: General Procedure for Intramolecular Heck Reaction

Reaction: Synthesis of a Dihydro-β-carboline derivative[6]

-

Setup: In a sealed tube, combine the 2-substituted-3-bromoindole precursor (e.g., 2-(N-allyl-N-tosylaminomethyl)-3-bromoindole) (0.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg), and triphenylphosphine [PPh₃] (0.1 mmol, 26.2 mg).

-

Reagent Addition: Add potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg).

-

Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL) under an inert atmosphere (N₂ or Argon).

-

Reaction: Seal the tube and heat the reaction mixture to 110-120 °C in an oil bath for 6-12 hours, with stirring.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to afford the cyclized product.

Conclusion

The C3-bromo position of indole esters is a linchpin for advanced organic synthesis. Its reactivity profile is dominated by highly reliable and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, which enable the construction of diverse molecular architectures. Furthermore, the capacity for halogen-metal exchange opens up a complementary avenue for nucleophilic functionalization. A thorough understanding of these fundamental transformations empowers researchers in medicinal chemistry and materials science to efficiently access novel and complex indole-based compounds for a wide range of applications.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure of Ethyl 3-bromo-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic structure of ethyl 3-bromo-1H-indole-2-carboxylate. Indole derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities and therapeutic potential.[1] Understanding the electronic properties of these molecules at a quantum level is crucial for rational drug design and predicting their reactivity, stability, and potential biological interactions.

While specific theoretical calculations on this compound are not extensively published, this guide synthesizes established computational methodologies and presents illustrative data from closely related indole derivatives. The principles and expected values discussed herein provide a robust framework for researchers seeking to perform or interpret computational studies on this and similar molecules.

Core Concepts in Electronic Structure Analysis

Theoretical calculations, primarily using Density Functional Theory (DFT), offer profound insights into a molecule's electronic landscape. Key parameters derived from these calculations include:

-

Optimized Molecular Geometry: The foundational output, providing the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution on individual atoms, hybridization, and intramolecular charge transfer interactions.

Computational Methodology (Experimental Protocol)

The following outlines a standard and robust computational protocol for investigating the electronic structure of this compound, based on methods successfully applied to similar indole systems.[1]

1. Geometry Optimization:

-

Software: Gaussian 09 or a more recent version.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311+G(d,p) is a suitable choice for providing a good balance between accuracy and computational cost for molecules of this size.

-

Procedure: The initial structure of this compound is drawn and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are typically set to the software's default values. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Electronic Properties Calculation:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO, as well as the energy gap, are obtained from the output of the optimized geometry calculation. The orbitals are visualized to understand their spatial distribution.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated and visualized using the output from the DFT calculation. This allows for the identification of sites prone to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to determine the natural atomic charges, hybridization of atoms, and to analyze donor-acceptor (hyperconjugative) interactions within the molecule.

3. Spectroscopic Properties (Optional but Recommended):

-

Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), a TD-DFT calculation is performed on the optimized ground-state geometry. This can be compared with experimental spectra for validation of the computational method.

-